(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefradine involves the Birch reduction of D-α-phenylglycine to produce a diene, which is then N-protected using tert-butoxycarbonylazide. The mixed anhydride method, using isobutylchloroformate, activates the compound for amide formation. This intermediate reacts with 7-aminodesacetoxycephalosporanic acid to yield Cefradine after deblocking .
Industrial Production Methods: Industrial production of Cefradine typically involves the use of 7-aminocephalosporanic acid as a starting material. The process includes several steps such as protection, activation, and coupling reactions, followed by deprotection to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cefradine undergoes various chemical reactions, including:
Oxidation: Cefradine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Cefradine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cefradine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Applied in the formulation of pharmaceutical products and as a reference standard in quality control.
Mechanism of Action
Cefradine exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefradine may also interfere with autolysin inhibitors, enhancing its bactericidal activity .
Comparison with Similar Compounds
Cefalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a longer half-life compared to Cefradine.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.
Comparison:
Cefradine vs. Cefalexin: Both have similar antibacterial spectra, but Cefradine is more stable in acidic conditions, making it suitable for oral administration.
Cefradine vs. Cefadroxil: Cefadroxil has a longer half-life, allowing for less frequent dosing, but Cefradine is more effective against certain strains of bacteria.
Cefradine vs. Cefazolin: Cefazolin is primarily used for surgical prophylaxis due to its rapid onset of action, while Cefradine is more commonly used for treating infections.
Cefradine’s unique stability and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162611 | |
Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-60-8 | |
Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3006-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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